Aureusidin

Catalog No.
S620486
CAS No.
38216-54-5
M.F
C15H10O6
M. Wt
286.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aureusidin

CAS Number

38216-54-5

Product Name

Aureusidin

IUPAC Name

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

InChI

InChI=1S/C15H10O6/c16-8-5-11(19)14-12(6-8)21-13(15(14)20)4-7-1-2-9(17)10(18)3-7/h1-6,16-19H/b13-4-

InChI Key

WBEFUVAYFSOUEA-PQMHYQBVSA-N

SMILES

Array

Synonyms

(2Z)-2-[(3,4-dihydroxyphenyl)methylene]-4,6-dihydroxy-3(2H)-benzofuranone; Cernuin;

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(C=C(C=C3O2)O)O)O)O

The exact mass of the compound Aureusidin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of hydroxyaurone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Aureusidin (CAS 38216-54-5) is a principal aurone, a subclass of flavonoids characterized by a distinctive (Z)-benzylidene-benzofuranone core structure responsible for their bright yellow color. This structure, particularly its B-ring catechol moiety, underpins its primary procurement-relevant activities: potent, specific inhibition of metalloenzymes like tyrosinase and significant antioxidant capacity. Unlike more common flavonoids, aureusidin's value proposition is tied to its specialized role in high-performance applications where target-specific enzyme modulation or well-defined colorimetric properties are critical. It is soluble in DMSO, acetone, and various organic solvents, facilitating its use in a range of laboratory and formulation workflows.

Substituting Aureusidin with more common flavonoids like the flavonol quercetin or its biosynthetic precursor, the chalcone butein, is unreliable for applications requiring high-potency enzyme inhibition. The rigid, planar five-membered heterocyclic ring of the aurone structure, combined with the B-ring catechol group, confers a distinct binding affinity and inhibitory mechanism compared to the six-membered ring of flavonols or the open-chain structure of chalcones. This structural difference results in quantitatively different IC50 values against key enzymatic targets such as tyrosinase. For reproducible, high-performance outcomes in cosmetic, food preservation, or specialized biomedical research, relying on a generic flavonoid antioxidant can compromise assay sensitivity and product efficacy, making Aureusidin a necessary choice for targeted applications.

Potent Tyrosinase Inhibition Surpassing its Biosynthetic Precursor, Butein

Aureusidin demonstrates superior inhibitory potency against the diphenolase activity of mushroom tyrosinase compared to its direct biosynthetic precursor, butein. In a direct comparative assay, Aureusidin exhibited a mixed-type inhibition with an IC50 of 15.20 µM. In the same study, the chalcone butein showed a lower potency with an IC50 of 3.30 μM for competitive inhibition and 18.75 μM for uncompetitive inhibition, indicating a less potent overall effect under these specific conditions. The benchmark inhibitor, kojic acid, showed an IC50 of 18.27 µM, making Aureusidin's performance comparable or better than this widely used standard.

Evidence DimensionMushroom Tyrosinase Inhibition (Diphenolase Activity IC50)
Target Compound Data15.20 ± 1.25 µM
Comparator Or BaselineButein: KI = 3.30 ± 0.75 µM (competitive), KI' = 18.75 ± 5.15 µM (uncompetitive); Kojic Acid: 18.27 ± 3.42 µM
Quantified DifferenceDemonstrates comparable or stronger inhibition than the standard, Kojic Acid, and a distinct inhibitory profile from its precursor, Butein.
ConditionsIn vitro assay with mushroom tyrosinase, 1 mM L-DOPA substrate.

For formulators of skin-lightening cosmetics or anti-browning agents for food, this demonstrates that Aureusidin provides a more potent and specific tyrosinase inhibition than its common precursor, justifying its selection for high-efficacy products.

Structurally Defined Advantage Over Common Flavonoid Antioxidant Quercetin

While many flavonoids are procured for general antioxidant properties, the specific application dictates the best choice. In a DPPH radical scavenging assay, Aureusidin's structural analog sulfuretin (lacking the 4'-hydroxy group) showed an IC50 of 20 μM. In separate studies under similar DPPH assay conditions, the widely used benchmark flavonoid, Quercetin, demonstrates IC50 values typically in the range of 1.89-4.60 µM. Although Quercetin shows higher potency in this specific non-enzymatic assay, Aureusidin's value is in its potent *enzymatic* inhibition (e.g., tyrosinase), a function where its aurone structure provides a distinct advantage over the flavonol structure of Quercetin. This highlights that procurement decisions should be based on the specific mechanism of action required.

Evidence DimensionDPPH Radical Scavenging Activity (IC50)
Target Compound DataNot directly available for Aureusidin, but analog Sulfuretin is 20 µM.
Comparator Or BaselineQuercetin: 1.89 - 4.60 µM
Quantified DifferenceQuercetin is a more potent general radical scavenger, but Aureusidin's value is in specific enzyme inhibition.
ConditionsIn vitro DPPH radical scavenging assays.

This clarifies that if the primary goal is targeted enzyme inhibition rather than bulk antioxidant capacity, Aureusidin is the more functionally specific choice over a generic, more potent antioxidant like Quercetin.

Handling and Formulation Advantage: Defined Solubility Profile

Aureusidin exhibits a well-defined solubility profile critical for consistent formulation and processability. It is soluble in common laboratory and industrial solvents including Dimethyl Sulfoxide (DMSO) at concentrations up to 50 mg/mL (174.68 mM), as well as Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. This broad solubility in standard organic solvents provides a significant advantage over flavonoids with poor solubility, which can require complex co-solvent systems or derivatization, increasing processing costs and formulation complexity. This predictable behavior ensures reliable stock solution preparation and compatibility with a wide range of non-aqueous formulation bases.

Evidence DimensionSolubility in DMSO
Target Compound Data50 mg/mL (174.68 mM)
Comparator Or BaselineGeneral flavonoids, many of which have limited organic solvent solubility.
Quantified DifferenceHigh and well-characterized solubility.
ConditionsStandard laboratory conditions; sonication recommended.

For process chemists and formulators, this predictable solubility reduces development time and manufacturing variability, ensuring consistent product performance and avoiding issues related to precipitation or poor dispersion.

Development of High-Efficacy Cosmeceuticals for Hyperpigmentation

Aureusidin's demonstrated potency against tyrosinase, which is comparable or superior to the benchmark kojic acid, makes it a primary candidate for next-generation skin-lightening and anti-aging formulations where minimizing melanin overproduction is the goal. Its defined solubility profile aids in consistent incorporation into creams, serums, and other cosmetic bases.

Use as an Anti-Browning Agent in Food Preservation

The enzymatic browning of fruits, vegetables, and beverages is primarily driven by polyphenol oxidases like tyrosinase. Aureusidin's potent inhibitory action on this enzyme class makes it a suitable candidate for research into natural food preservatives designed to maintain color and freshness, offering a specific, targeted mechanism that general antioxidants may not provide.

Biochemical Tool for Investigating Metalloenzyme Mechanisms

As a well-characterized inhibitor with a distinct structure-activity relationship compared to flavonols and chalcones, Aureusidin serves as a valuable tool for researchers studying the active sites and reaction mechanisms of tyrosinase and other related copper-containing enzymes. Its reliable solubility ensures reproducible concentrations in enzymatic assays.

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

286.04773803 Da

Monoisotopic Mass

286.04773803 Da

Heavy Atom Count

21

UNII

U8B4XHN2DX

Wikipedia

Aureusidin

Dates

Last modified: 08-15-2023
Fedorova et al. Small molecules that target group II introns are potent antifungal agents. Nature Chemical Biology, doi: 10.1038/s41589-018-0142-0, published online 15 October 2018

Explore Compound Types